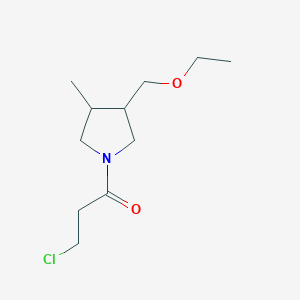

3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

3-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-15-8-10-7-13(6-9(10)2)11(14)4-5-12/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPFVCVGNVRUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group, a pyrrolidine ring, and an ethoxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is , with a molecular weight of approximately 219.71 g/mol. The presence of the chloro group enhances its reactivity, while the ethoxymethyl group contributes to its lipophilicity, potentially improving its biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Modulation : It could interact with receptors, affecting signaling pathways relevant to various physiological processes.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their neuropharmacological effects. These studies suggest potential applications in treating neurological disorders by targeting neurotransmitter systems.

Case Studies

A few notable studies exploring the biological activity of structurally related compounds include:

- Study on Pyrrolidine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrrolidine derivatives in inhibiting certain bacterial strains. The results indicated that modifications at the nitrogen atom significantly influenced antibacterial activity .

- Neuroprotective Effects : Research conducted by Pendergrass et al. (2022) examined the neuroprotective effects of pyrrolidine compounds in animal models. The findings suggested that these compounds could reduce oxidative stress and improve cognitive function .

- Pharmacological Screening : A pharmacological screening assay developed for Type III secretion systems indicated that similar compounds could inhibit virulence factors in pathogenic bacteria, suggesting potential therapeutic applications .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| This compound | Chloro group, ethoxymethyl group | Enhanced lipophilicity | Potential antimicrobial and neuropharmacological effects |

| 2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Simpler structure | Moderate antibacterial activity |

| 2-Chloro-N-(4-methylpyrrolidin-1-yl)butanamide | Amide instead of ketone | Different functional group | Neuroprotective properties |

Aplicaciones Científicas De Investigación

The compound 3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one , also known by its CAS number 2098092-66-9, is a synthetic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesis, and potential implications based on current research findings.

Pharmacological Potential

Research indicates that compounds with similar structures often interact with various biological targets, influencing pathways relevant to pharmacology and toxicology. The presence of the pyrrolidine ring suggests potential applications in developing new therapeutic agents, particularly in treating neurological disorders or as analgesics due to their ability to modulate neurotransmitter systems.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives of this compound have been investigated for their enantiomeric excess and biological activity. The synthesis process can yield compounds with significant pharmacological properties, making them candidates for further development .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a building block for creating new materials with specific properties. Its reactivity can be harnessed to develop polymers that exhibit enhanced mechanical strength or specific thermal properties .

Nanotechnology

In nanotechnology, compounds like this compound can serve as precursors for synthesizing nanoparticles or nanostructures. These materials can be tailored for applications in drug delivery systems or as catalysts in various chemical reactions .

Biological Interaction Studies

Toxicology Assessments

Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit promising pharmacological effects, they may also present toxicity concerns at certain dosages. Further research is required to establish safe usage parameters and understand the mechanisms behind any adverse effects observed .

Comparación Con Compuestos Similares

Substituent Variations on the Pyrrolidine Ring

- 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one (): Difference: Hydroxymethyl group replaces ethoxymethyl. The hydroxymethyl derivative is listed as discontinued, suggesting challenges in synthesis or stability .

- 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one (): Difference: Chlorine at position 2 of the propanone vs. position 3. Impact: Positional isomerism may affect reactivity (e.g., nucleophilic substitution rates) and intermolecular interactions. Safety data for this isomer emphasize precautions against ignition sources (P210 hazard code) .

Aromatic vs. Heterocyclic Propanone Derivatives

- 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one (Compound 37, ): Structure: Aryl-substituted propanone with dichlorophenyl. Comparison: The dichlorophenyl group increases lipophilicity compared to the pyrrolidine ring in the target compound. Such aromatic derivatives are often intermediates in pharmaceuticals but may exhibit higher environmental persistence .

- 3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one (): Structure: Hexylthio-substituted phenyl group. Comparison: The thioether linkage introduces sulfur, which may influence electronic properties (e.g., resonance effects) and metabolic pathways (e.g., oxidation susceptibility). No bioactivity data are provided .

Bioactive Propanone Derivatives

- (E)-3-(4-(Benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one (): Structure: Thiazolidin ring and benzyloxy-phenyl substituents. Comparison: The thiazolidin moiety is associated with antimicrobial activity, whereas the pyrrolidine in the target compound lacks reported bioactivity data. Structural differences highlight the role of heterocycles in target specificity .

- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158, ): Structure: Hydroxyphenyl and pyridyl groups. The absence of aromatic amines in the target compound may reduce such risks, though toxicity data are unavailable .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels Friedel-Crafts methods used for aryl-propanones, though heterocyclic substrates may require tailored conditions .

- Ethoxymethyl groups generally improve metabolic stability compared to hydroxymethyl .

- Applications: Pyrrolidine-containing propanones are understudied in bioactivity contexts but may serve as intermediates in drug discovery (e.g., kinase inhibitors or antimicrobials) .

Métodos De Preparación

Synthesis of (3-(ethoxymethyl)-4-methylpyrrolidine)

- The pyrrolidine ring functionalization can be achieved by alkylation reactions using ethoxymethyl halides on 4-methylpyrrolidine derivatives.

- According to patent WO2008137087A1, the preparation of methylpyrrolidine derivatives involves reactions in polar aprotic solvents such as dimethylformamide (DMF), with heating under nitrogen atmosphere at 100–160 °C for 10–48 hours to facilitate substitution reactions.

- The reaction conditions favor high conversion and selectivity, with subsequent purification steps including washing with brine and drying to isolate the substituted pyrrolidine.

Preparation of 3-Chloropropan-1-one Moiety

Synthesis of 3-Chloro-1-propanol as a Precursor

- The 3-chloropropan-1-one fragment can be derived from 3-chloro-1-propanol, which is synthesized by chlorination of 1,3-propanediol.

- A chemical synthesis method uses benzenesulfonic acid as a catalyst with hydrochloric acid to convert 1,3-propanediol to 3-chloro-1-propanol at 80–100 °C, achieving high yield (~95%) and conversion rates while minimizing toxic waste.

- The process involves stirring and refluxing in a glass-lined kettle, followed by neutralization with sodium bicarbonate and purification by distillation under vacuum to obtain 3-chloro-1-propanol with 96% yield and 99.3% purity.

Conversion to 3-Chloropropan-1-one

- Although direct literature on the conversion of 3-chloro-1-propanol to 3-chloropropan-1-one is limited in the provided sources, standard oxidation methods (e.g., using PCC or other mild oxidants) are typically employed to oxidize the primary alcohol to the corresponding ketone.

- The chlorinated ketone is then ready for coupling with the pyrrolidine intermediate.

Coupling Reaction: Formation of this compound

- The final step involves nucleophilic substitution of the chlorine atom in 3-chloropropan-1-one by the nitrogen atom of the substituted pyrrolidine.

- This reaction is conducted in polar aprotic solvents such as DMF or N-methylpyrrolidinone (NMP) under inert atmosphere and elevated temperatures (100–160 °C) to promote substitution and avoid side reactions.

- The reaction time varies from 10 to 48 hours depending on scale and conditions.

- After completion, the reaction mixture is washed with brine, dried, and concentrated to isolate the desired product.

Summary Table of Preparation Steps and Conditions

Research Findings and Industrial Considerations

- The use of benzenesulfonic acid as a catalyst in chlorination significantly improves reaction efficiency and reduces environmental impact compared to traditional chlorination methods.

- Polar aprotic solvents such as DMF are preferred for the nucleophilic substitution step due to their ability to stabilize charged intermediates and facilitate substitution reactions.

- Reaction monitoring by gas chromatography (GC) ensures high purity and yield, with typical product purities exceeding 99% after purification.

- The overall synthetic route is amenable to scale-up due to the use of commercially available reagents, relatively mild reaction conditions, and efficient purification protocols.

Q & A

Q. How can researchers optimize the synthesis of 3-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one to minimize by-product formation?

Methodological Answer:

-

Step 1: Use stoichiometric control to limit unreacted intermediates. For example, ensure complete conversion of the chloro-propanone precursor by monitoring reaction progress via TLC or HPLC .

-

Step 2: Optimize solvent and catalyst selection. Polar aprotic solvents (e.g., acetonitrile) and phase-transfer catalysts can enhance nucleophilic substitution efficiency .

-

Step 3: Purify intermediates rigorously. Column chromatography or recrystallization (e.g., using ethanol/water mixtures) reduces carryover impurities .

-

Data Table:

Parameter Optimal Condition Observed By-Product Mitigation Strategy Temperature 60–70°C Chlorinated derivatives Excess NaI for halogen exchange Reaction Time 12–16 hours Dimerization Use inert atmosphere (N₂/Ar)

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups) and ethoxymethyl moiety (δ 1.2–1.4 ppm for CH₃) . Cross-validate with DEPT-135 to confirm CH₂/CH₃ groups.

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxymethyl group).

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational structural data?

Methodological Answer:

- Step 1: Cross-validate crystallographic data (e.g., using SHELXL ) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies in bond angles >5° warrant re-evaluation of crystal packing effects .

- Step 2: Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O) that may distort geometry .

- Step 3: Re-examine NMR coupling constants (e.g., vicinal J values) to detect conformational flexibility in solution vs. solid state .

Q. What mechanistic insights can explain unexpected reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Hypothesis Testing:

- Experimental Design:

- Use kinetic isotope effects (KIE) to probe rate-determining steps.

- Compare yields under Pd-catalyzed vs. radical-initiated conditions .

Q. How can solvent interference in NMR analysis be mitigated during purity assessment?

Methodological Answer:

- Step 1: Employ deuterated solvents with high isotopic purity (e.g., CDCl₃ >99.8% D).

- Step 2: Use 2D NMR (COSY, HSQC) to distinguish solvent peaks (e.g., residual CHCl₃ at δ 7.26 ppm) from compound signals .

- Step 3: Apply solvent suppression techniques (e.g., presaturation) or lyophilize samples for solvent-free analysis .

Q. What strategies validate the compound’s stability under physiological conditions for bioactivity studies?

Methodological Answer:

-

Accelerated Stability Testing:

-

Data Table:

Condition Degradation Pathway Half-Life (Hours) Stabilizing Additive pH 7.4, 37°C Hydrolysis of chloro-propanone 48 ± 2 0.1% BSA (prevents aggregation) Light Exposure Radical-mediated cleavage 12 ± 1 Amber glass vials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.